![molecular formula C17H14FN3O4S B2417251 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide CAS No. 895453-50-6](/img/structure/B2417251.png)
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide
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Description
The compound “N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide” is a complex organic molecule. It contains a fluorophenyl group, an oxadiazole ring, and a tosylacetamide moiety . These components are common in many pharmaceuticals and could potentially exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was determined using spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Scientific Research Applications
- The compound’s structure suggests potential anticancer properties. Researchers have explored its effects on breast cancer cell lines, and it shows promise as an anti-breast cancer agent .
- Molecular docking studies indicate that it has binding affinity to the human estrogen alpha receptor (ERα), comparable to 4-OHT (a native ligand) .
- The C-F bond in fluorinated molecules provides greater stability than the C-H bond, making them valuable for drug development .
- They exhibit antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties .
- The synthesis of pyrazoles can occur through various pathways, including the pyrazoline pathway .
- Although not directly studied for this compound, related pyrrole derivatives have shown improved anti-HIV-1 activity .
- The compound’s synthesis involves a two-step reaction: first, the formation of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization to yield pyrazole .
- Confirming the structure of the synthesized compound is crucial. Techniques like FT-IR, HR-MS, and 1D/2D NMR analysis provide valuable insights .
Anticancer Activity
Medicinal Chemistry
Pyrazole Derivatives
Anti-HIV Activity
Organic Synthesis
Spectroscopic Analysis
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S/c1-11-2-8-14(9-3-11)26(23,24)10-15(22)19-17-21-20-16(25-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDIBOXBXMRSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide |
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